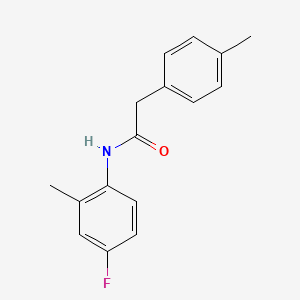![molecular formula C14H20BrN3O B5290992 N-(4-bromophenyl)-N'-[2-(1-piperidinyl)ethyl]urea](/img/structure/B5290992.png)
N-(4-bromophenyl)-N'-[2-(1-piperidinyl)ethyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-bromophenyl)-N'-[2-(1-piperidinyl)ethyl]urea, commonly known as BPEU, is a chemical compound that has been extensively studied for its potential applications in scientific research. This urea derivative has been shown to possess a unique set of biochemical and physiological effects that make it a valuable tool for investigating various aspects of cellular and molecular biology. In
科学研究应用
BPEU has been used extensively in scientific research as a tool for investigating various aspects of cellular and molecular biology. One of the most common applications of BPEU is as a selective inhibitor of the protein kinase CK2. CK2 is a ubiquitous serine/threonine kinase that has been implicated in many cellular processes, including cell proliferation, differentiation, and apoptosis. BPEU has been shown to selectively inhibit CK2 activity in vitro and in vivo, making it a valuable tool for investigating the role of CK2 in various biological processes.
作用机制
The mechanism of action of BPEU as a CK2 inhibitor involves binding to the ATP-binding site of the kinase. This binding prevents the kinase from phosphorylating its target substrates, leading to a decrease in overall CK2 activity. BPEU has been shown to have a high degree of selectivity for CK2 over other kinases, making it a valuable tool for investigating the specific functions of CK2 in various biological processes.
Biochemical and Physiological Effects
BPEU has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In addition to its role as a CK2 inhibitor, BPEU has been shown to inhibit the activity of other enzymes, including protein kinase A and protein kinase C. BPEU has also been shown to induce apoptosis in various cancer cell lines, making it a potential therapeutic agent for the treatment of cancer.
实验室实验的优点和局限性
One of the main advantages of BPEU as a research tool is its high degree of selectivity for CK2. This selectivity allows researchers to investigate the specific functions of CK2 in various biological processes without interfering with the activity of other kinases. However, one limitation of BPEU is its relatively low potency compared to other CK2 inhibitors. This can make it difficult to achieve complete inhibition of CK2 activity in some experimental systems.
未来方向
There are many potential future directions for research involving BPEU. One area of interest is the development of more potent and selective CK2 inhibitors based on the structure of BPEU. Another area of interest is the investigation of the role of CK2 in various disease states, including cancer and neurodegenerative disorders. Additionally, BPEU may have potential applications as a therapeutic agent for the treatment of cancer and other diseases. Further research is needed to fully explore the potential of BPEU as a research tool and therapeutic agent.
合成方法
The synthesis of BPEU involves the reaction of 4-bromophenyl isocyanate with 1-piperidinoethanol in the presence of a base such as triethylamine. The resulting product is purified using column chromatography to obtain a white crystalline solid with a melting point of 148-150°C. This synthesis method has been optimized to produce high yields of BPEU with excellent purity, making it suitable for large-scale production.
属性
IUPAC Name |
1-(4-bromophenyl)-3-(2-piperidin-1-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrN3O/c15-12-4-6-13(7-5-12)17-14(19)16-8-11-18-9-2-1-3-10-18/h4-7H,1-3,8-11H2,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQCOZCVEXIEDMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCNC(=O)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
48.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47199062 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![methyl 2-{[3-(1,5-dimethyl-1H-pyrazol-4-yl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5290909.png)
![4-(4-chlorobenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5290918.png)


![4-(5-methylpyridin-2-yl)-1-[5-(1H-pyrazol-1-ylmethyl)-2-furoyl]piperidin-4-ol](/img/structure/B5290922.png)
![N-(3-chloro-2-methylphenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea](/img/structure/B5290925.png)



![5-methyl-7-(3-pyridinylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5290956.png)
![3-(3,4-difluorophenyl)-5-(2-methoxy-2-methylpropanoyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5290970.png)
![5-(2-{3-[(4-isopropylphenyl)amino]-1-piperidinyl}-2-oxoethyl)-2,4(1H,3H)-pyrimidinedione](/img/structure/B5290973.png)
![2-(5-fluoro-2-methylphenyl)-N-[2-(1-oxophthalazin-2(1H)-yl)ethyl]acetamide](/img/structure/B5290988.png)
![1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5290989.png)
